1-Bromo-4-(2-bromoethyl)benzene
Overview
Description
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromo-1-(2-bromoethyl)benzene, is an organobromine compound with the molecular formula C8H8Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring and another bromine atom is attached to an ethyl group that is connected to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
1-Bromo-4-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
Target of Action
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromophenethyl bromide , is a chemical compound that is used in various chemical reactionsIt is known to participate in reactions involving nucleophilic substitution and free radical bromination .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in nucleophilic substitution reactions . In free radical bromination, it can lose a bromine atom, forming a radical that can participate in further reactions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it may influence a variety of biochemical pathways depending on the context of its use.
Result of Action
The result of the action of this compound is the formation of new organic compounds. For instance, it can be used in the synthesis of lactone derivatives and α-iminocarboxamides . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions within a biological system.
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(2-bromoethyl)benzene plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes and proteins through nucleophilic substitution reactions, where the bromine atoms can be replaced by nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can lead to the formation of covalent bonds between the compound and biomolecules, altering their structure and function. For example, it can modify cysteine residues in proteins, affecting their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in cells, resulting in the activation of stress response pathways and alterations in cellular homeostasis. Additionally, it can affect cell proliferation and apoptosis by interacting with proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. It can also activate certain signaling pathways by modifying regulatory proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression. These temporal effects are important to consider in experimental designs and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to form harmful metabolites. Threshold effects are observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for detoxification and metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature, affecting its localization and activity. Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals may direct the compound to these organelles, affecting its activity and function .
Preparation Methods
1-Bromo-4-(2-bromoethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the reaction of phenethyl alcohol with hydrogen bromide, where the phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced, followed by refluxing the reaction .
Chemical Reactions Analysis
1-Bromo-4-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative using reducing agents such as lithium aluminum hydride.
Comparison with Similar Compounds
1-Bromo-4-(2-bromoethyl)benzene can be compared with other similar compounds such as:
Bromobenzene (C6H5Br): A simpler aryl bromide with only one bromine atom attached to the benzene ring.
(2-Bromoethyl)benzene (C8H9Br): Similar to this compound but with only one bromine atom attached to the ethyl group.
4-Bromobenzyl bromide (C7H6Br2): Contains two bromine atoms, one attached to the benzene ring and the other to a methyl group.
This compound is unique due to the presence of two bromine atoms, one on the benzene ring and the other on the ethyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-28-7 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.